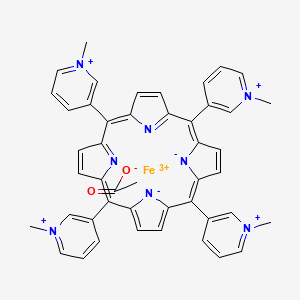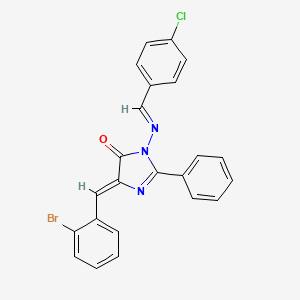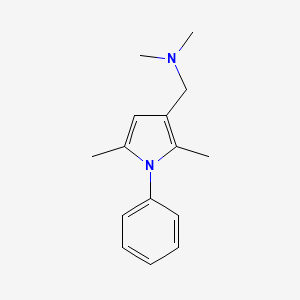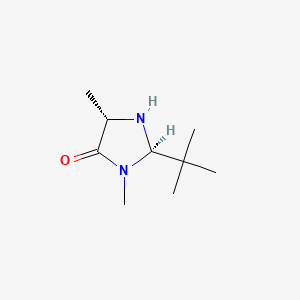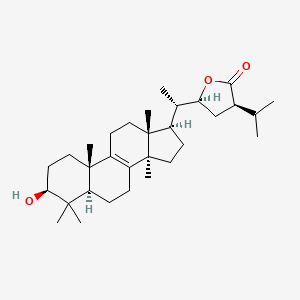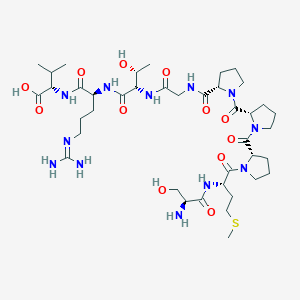![molecular formula C29H39N3O10 B12783128 N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid CAS No. 91098-64-5](/img/structure/B12783128.png)
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid is a complex organic compound that combines a piperazine derivative with an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-phenylethyl)piperazine with 3-methoxybenzoyl chloride under basic conditions to form N-(3-methoxyphenyl)-1-(2-phenylethyl)piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with 2-bromopropane in the presence of a base such as potassium carbonate to yield N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide.
Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study receptor-ligand interactions, particularly those involving piperazine derivatives. Its structure allows it to interact with various biological targets, making it useful in pharmacological studies.
Medicine
Medically, this compound has potential applications in the development of new drugs. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting potential utility in treating conditions such as anxiety, depression, and other neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the additional alkyl and oxalic acid moieties.
N-(2-phenylethyl)piperazine: Contains the phenylethyl and piperazine groups but lacks the methoxyphenyl and oxalic acid components.
Propanamide derivatives: Various compounds with similar amide structures but different substituents.
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and oxalic acid moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
91098-64-5 |
|---|---|
Fórmula molecular |
C29H39N3O10 |
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid |
InChI |
InChI=1S/C25H35N3O2.2C2H2O4/c1-4-25(29)28(23-11-8-12-24(19-23)30-3)21(2)20-27-17-15-26(16-18-27)14-13-22-9-6-5-7-10-22;2*3-1(4)2(5)6/h5-12,19,21H,4,13-18,20H2,1-3H3;2*(H,3,4)(H,5,6) |
Clave InChI |
ZFPSAKOHMLAZKL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC(=CC=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


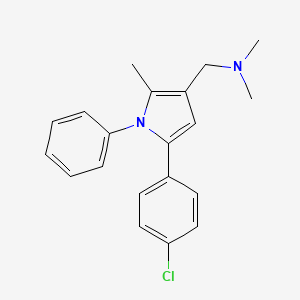
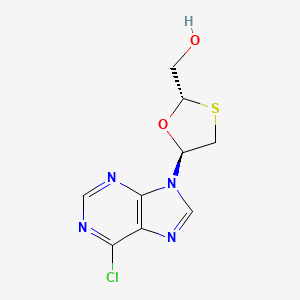
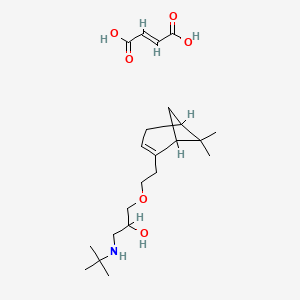
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)

